3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-613 and has been studied extensively for its potential use as an anticancer agent. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectral Analysis
Compounds with imidazolidine-2,4-dione structures are synthesized and characterized using spectral and thermal methods. For instance, the synthesis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and provided insight into its structural properties through X-ray diffraction studies and DFT calculations (Prasad et al., 2018).
Molecular Design for Biological Activities
The molecular design of imidazolidine derivatives, including the synthesis of thiazolidine-2,4-diones, has been explored for their hypoglycemic activities. This research indicates the potential of these compounds in developing treatments for conditions like diabetes (Oguchi et al., 2000).
Electrochemical Synthesis
An innovative approach to synthesizing 3-acyl imidazo[1,5-a]pyridines through an electrochemical tandem sp3 (C–H) double amination of acetophenones highlights the efficiency and potential of electrochemical methods in creating pharmacologically relevant moieties (Wang et al., 2022).
Biological Activities
Antifungal and Antimicrobial Activities
Novel 4(3H)-quinazolinone derivatives, including those with a 3-(4-chlorophenyl) moiety, were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. Such studies are crucial for identifying new therapeutic agents (Farag et al., 2012).
Antioxidant Properties
The synthesis of new heterocyclic derivatives of 2-amino-4-(1-benzoylindol-3-yl)selenophene-3-carbonitrile and their evaluation for antioxidant activities indicate the role of these compounds in combating oxidative stress, showcasing the importance of selenium in biological systems (El-Sawy et al., 2013).
Herbicidal Activities
Research into the herbicidal activities of new 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives explores the agricultural applications of these compounds, highlighting their potential in weed control (Yano et al., 2001).
Mechanism of Action
Target of Action
The compound 3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Pyrrolidine derivatives also exhibit target selectivity .
Mode of Action
For instance, the pyrrolidine ring, due to its sp3 hybridization and non-planarity, can efficiently explore the pharmacophore space . This allows the compound to bind to its targets in a specific orientation, potentially leading to changes in the target’s function.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may affect a variety of biochemical pathways related to these activities.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
Similar compounds have shown nanomolar activity against certain targets, suggesting that this compound may have potent effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, it is plausible that environmental factors that affect the spatial orientation of these substituents could influence the compound’s action.
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-3-1-10(2-4-11)7-13(20)18-6-5-12(9-18)19-14(21)8-17-15(19)22/h1-4,12H,5-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVOSJRVNYTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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